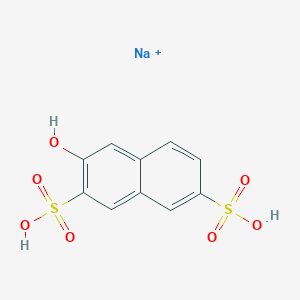

Disodium 3-hydroxynaphthalene-2,7-disulfonate

Description

The exact mass of the compound Disodium 3-hydroxynaphthalene-2,7-disulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disodium 3-hydroxynaphthalene-2,7-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 3-hydroxynaphthalene-2,7-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;3-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEBWJSWMVTSHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-75-4 (Parent) | |

| Record name | Ferricon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044543 | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Naphthol-3,6-disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-51-3 | |

| Record name | Ferricon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3-HYDROXYNAPHTHALENE-2,7-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y99O91ULZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to R-Acid Sodium Salt: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of R-Acid sodium salt, a critical intermediate in the chemical industry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's chemistry and applications. This document moves beyond a simple recitation of facts to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its practical use.

Introduction: Defining R-Acid Sodium Salt

R-Acid sodium salt, commonly known in the industry as R-Salt , is the disodium salt of 2-Naphthol-3,6-disulfonic acid. It belongs to the class of naphthalenesulfonic acids and is a foundational building block, primarily in the synthesis of a wide array of azo dyes. Its chemical structure, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, dictates its reactivity and utility as a versatile coupling component.

The strategic placement of the sulfonic acid groups not only enhances the water solubility of the molecule and the resulting dyes but also influences the electronic properties of the naphthalene ring, guiding the position of subsequent chemical reactions.

Chemical Structure and Identification

A clear understanding of the molecular architecture of R-Acid sodium salt is fundamental to appreciating its chemical behavior.

Chemical Structure

Caption: Structure of 2-Naphthol-3,6-disulfonic acid disodium salt.

Key Identifiers

| Identifier | Value | Source |

| Common Name | R-Salt; R-Acid sodium salt | Industrial Nomenclature |

| IUPAC Name | Disodium 3-hydroxynaphthalene-2,7-disulfonate | PubChem[1] |

| CAS Number | 135-51-3 | PubChem[1] |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | PubChem[1] |

| Molecular Weight | 348.3 g/mol | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of R-Acid sodium salt are crucial for its handling, storage, and application in synthesis.

| Property | Value | Notes |

| Appearance | White to grayish crystalline powder. | [1] |

| Solubility | Soluble in water, ethanol. Practically insoluble in ether. | [2] |

| Melting Point | >300 °C | [3][4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |

| Hazard Summary | Causes skin and serious eye irritation. | [1] |

Synthesis of R-Acid Sodium Salt: A Tale of Kinetic vs. Thermodynamic Control

The industrial synthesis of R-Acid is a classic example of leveraging reaction conditions to favor a specific isomer among several possibilities. The process begins with the sulfonation of 2-naphthol (β-naphthol).

The Underlying Chemistry

The sulfonation of 2-naphthol is a reversible electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. However, the naphthalene ring system presents multiple sites for substitution, leading to a mixture of products. The composition of this mixture is highly dependent on the reaction temperature.

-

Kinetic Control (Low Temperature): At lower temperatures (around 20-40°C), the reaction is under kinetic control, meaning the major products are those that are formed the fastest. The primary kinetic products are 2-hydroxynaphthalene-1-sulfonic acid (Oxy Tobias acid) and 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid).[6] The attack at the 1-position is sterically less hindered and electronically favored for rapid reaction.

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-120°C), the sulfonation reaction becomes reversible. This allows the initially formed kinetic products to revert to 2-naphthol, which can then be re-sulfonated. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable isomers. Due to steric hindrance between the peri-hydrogens and the bulky sulfonic acid group, the 1-sulfonated products are less stable. The isomers with sulfonic acid groups on different rings, such as 2-naphthol-6,8-disulfonic acid (G-Acid) and 2-naphthol-3,6-disulfonic acid (R-Acid), are more stable.[7][8]

Caption: Kinetic vs. Thermodynamic control in 2-naphthol sulfonation.

Experimental Protocol: Synthesis and Isolation

This protocol describes a representative lab-scale synthesis of R-Acid sodium salt, emphasizing the principles of thermodynamic control and isomeric separation.

Step 1: Disulfonation of 2-Naphthol

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 144 g (1.0 mol) of 2-naphthol.

-

Carefully add 250 g of 98% sulfuric acid while stirring.

-

Heat the mixture to 105-110°C.

-

Over 2-3 hours, add 250 g of 20% oleum (fuming sulfuric acid) via the dropping funnel, maintaining the temperature at 110°C. The addition of oleum provides a higher concentration of the electrophile, SO₃, driving the reaction towards disulfonation.

-

Hold the reaction mixture at 110°C for an additional 4-6 hours to ensure the reaction reaches thermodynamic equilibrium, maximizing the yield of R-Acid and G-Acid.

Step 2: Isomeric Separation and Isolation of R-Salt This step leverages the differential solubility of the sodium salts of the isomeric acids.

-

Cool the reaction mixture to below 50°C.

-

Slowly and carefully quench the reaction mixture by adding it to 1000 mL of a stirred, cold (0-10°C) saturated sodium chloride (NaCl) solution. This step neutralizes the excess strong acid and begins the "salting out" process.

-

The reaction mixture will contain a mixture of sulfonated naphthols. The sodium salt of G-Acid is less soluble under these conditions and will precipitate out first upon standing or further cooling.

-

Filter the mixture to remove the precipitated G-Salt. The filtrate now contains the more soluble R-Acid.

-

To the filtrate, add a sufficient quantity of solid sodium chloride to achieve saturation and stir for several hours. This significantly decreases the solubility of the R-Acid sodium salt, causing it to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a cold, saturated NaCl solution to remove residual impurities.

-

Dry the solid in a vacuum oven at 80-100°C to yield R-Acid sodium salt.

Applications in Azo Dye Synthesis

The primary and most significant application of R-Acid sodium salt is as a coupling component in the synthesis of azo dyes.[9] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings.

The Azo Coupling Reaction

This reaction is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile, and an electron-rich aromatic compound, such as R-Acid sodium salt, serves as the nucleophile.[10]

Sources

- 1. 2-Naphthol-3,6-disulfonic acid disodium salt | C10H6Na2O7S2 | CID 8673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt, 90+% 25 g | Request for Quote [thermofisher.com]

- 4. 1-ニトロソ-2-ナフトール-3,6-ジスルホン酸 二ナトリウム塩 水和物 JIS special grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Naphthol-6,8-disulfonic acid dipotassium salt [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. Thermo Scientific Chemicals 1-Nitroso-2-naphthol-3,6-disulfonic acid, disodium salt hydrate, pure, indicator grade 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The Chemistry and Application of Dyes - Google Books [books.google.com]

- 10. shiojigyo.com [shiojigyo.com]

An In-Depth Technical Guide to 2-Naphthol-3,6-disulfonic acid disodium salt (R-salt): From Discovery to Industrial Prominence

This guide provides a comprehensive overview of 2-Naphthol-3,6-disulfonic acid disodium salt, commonly known as R-salt, a pivotal intermediate in the history of synthetic dyes. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's discovery, the evolution of its synthesis, its critical applications, and its key technical specifications.

Introduction: The Significance of a Dye Intermediate

2-Naphthol-3,6-disulfonic acid disodium salt (R-salt) is an organic compound that has played a crucial role in the chemical industry for over a century.[1] Its discovery and subsequent large-scale production were instrumental in the expansion of the synthetic dye industry in the late 19th and early 20th centuries. As a naphthalene derivative, R-salt serves as a versatile coupling component in the synthesis of a wide array of azo dyes, contributing to a vibrant spectrum of colors for textiles and other materials.[2] Understanding the history and chemistry of this seemingly simple molecule offers a fascinating glimpse into the development of industrial organic chemistry.

The Dawn of a New Chromophore: Discovery and Early History

The late 19th century was a period of intense innovation in coal tar chemistry, with the isolation of naphthalene in the 1820s paving the way for the synthesis of a vast number of new compounds.[1] The development of sulfonation techniques was a critical step in rendering these aromatic compounds water-soluble and thus suitable for dyeing processes.

The discovery of R-salt was not an isolated event but rather a part of the broader, systematic exploration of naphthalene chemistry. The sulfonation of β-naphthol, the precursor to R-salt, was found to yield a mixture of isomers, and the ability to isolate and purify specific disulfonic acids like R-acid was a significant achievement. This newfound control over the substitution patterns on the naphthalene ring system was a testament to the burgeoning expertise of organic chemists of the era.

The Path to Purity and Scale: Evolution of Synthesis

The industrial production of R-salt has been refined over decades to improve yield, purity, and cost-effectiveness. The fundamental chemistry, however, remains rooted in the sulfonation of 2-naphthol (β-naphthol).

The Foundational Sulfonation of β-Naphthol

The core of R-salt synthesis is the reaction of 2-naphthol with a sulfonating agent, typically concentrated sulfuric acid or oleum (sulfuric acid containing dissolved sulfur trioxide). The conditions of this reaction, particularly temperature and the concentration of the sulfonating agent, are critical in determining the position of the sulfonic acid groups on the naphthalene ring.

The synthesis of 2-Naphthol-3,6-disulfonic acid is a multi-step process that begins with the sulfonation of 2-naphthol. The following diagram illustrates the key transformations:

Caption: Primary synthesis pathway of R-salt.

Overcoming Isomeric Impurities

A significant challenge in the production of R-salt is the concurrent formation of isomeric disulfonic acids, most notably 2-naphthol-6,8-disulfonic acid (G-acid). The separation of R-acid from G-acid and other byproducts is a critical step in obtaining a high-purity final product. Early methods relied on fractional crystallization of the salts, a tedious and often inefficient process.

Subsequent innovations focused on more sophisticated separation techniques. One notable advancement, detailed in a 1974 patent, involves the selective precipitation of the trisodium-monoaniline salt of R-acid. This method leverages the differential solubility of the aniline salts of the isomeric acids, allowing for a more efficient separation and ultimately leading to a higher purity R-salt after conversion back to the disodium salt.

Modern Industrial Processes

Contemporary industrial synthesis of R-salt has been optimized for continuous production, minimizing waste and maximizing efficiency. These processes often involve precise control of reaction parameters using automated systems. The choice of sulfonating agent, reaction temperature, and residence time are all carefully managed to favor the formation of the desired 3,6-disubstituted product. Furthermore, advancements in analytical chemistry allow for real-time monitoring of the reaction mixture, ensuring consistent product quality.

A Cornerstone of Color: Applications in the Dye Industry

The primary and most significant application of R-salt is as a coupling component in the synthesis of azo dyes. The hydroxyl group of the naphthol ring system activates the molecule for electrophilic aromatic substitution, and the sulfonic acid groups impart water solubility to the final dye molecule, a crucial property for textile dyeing.

The general workflow for utilizing R-salt in dye synthesis is outlined below:

Caption: Workflow of R-salt as a dye intermediate.

By varying the aromatic amine used to form the diazonium salt, a vast library of azo dyes with different colors and properties can be synthesized from R-salt. This versatility made it an indispensable tool for the burgeoning synthetic dye industry.

Technical Data Summary

The following table summarizes the key technical data for 2-Naphthol-3,6-disulfonic acid disodium salt.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆Na₂O₇S₂ | |

| Molecular Weight | 348.26 g/mol | [1] |

| CAS Number | 135-51-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [2] |

| Melting Point | >300 °C | |

| ¹H NMR | Spectral data available | [1] |

| ¹³C NMR | Spectral data available | [1] |

| IR Spectrum | Characteristic peaks for O-H, S=O, and aromatic C-H and C=C bonds | [1] |

Experimental Protocol: A Representative Synthesis of R-salt

The following protocol is a generalized representation of the laboratory-scale synthesis of R-salt based on established chemical principles. Note: This procedure should only be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Materials:

-

2-Naphthol (β-naphthol)

-

Concentrated sulfuric acid (98%)

-

Oleum (20% SO₃)

-

Sodium hydroxide

-

Deionized water

-

Ice

Procedure:

-

Sulfonation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-naphthol to concentrated sulfuric acid while maintaining a low temperature (around 20-30 °C) with an ice bath.

-

Slowly add oleum to the mixture, carefully controlling the temperature to prevent excessive side reactions. The temperature is typically raised gradually to around 60-70 °C and held for several hours to promote the formation of the disulfonic acid.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the desired conversion is achieved.

-

-

Work-up and Neutralization:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and dilute the acid.

-

Slowly add a concentrated solution of sodium hydroxide to the acidic mixture to neutralize the sulfonic acids. The pH should be carefully adjusted to be slightly alkaline. This will precipitate the sodium salts of the sulfonic acids.

-

-

Isolation and Purification:

-

The crude sodium salt mixture is collected by filtration.

-

To separate the R-salt from the G-salt and other isomers, the crude product can be subjected to fractional crystallization from water or a more advanced purification method as described in the historical evolution section.

-

The purified R-salt is then dried under vacuum.

-

-

Characterization:

-

The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.

-

Conclusion

From its discovery in the late 19th century, 2-Naphthol-3,6-disulfonic acid disodium salt has remained a compound of significant industrial importance. Its history is intertwined with the rise of the synthetic dye industry and showcases the power of organic synthesis to create valuable molecules from simple starting materials. For today's researchers and chemists, the story of R-salt serves as a reminder of the foundational discoveries that underpin modern chemical science and technology.

References

-

PubChem. 2-Naphthol-3,6-disulfonic acid disodium salt. National Center for Biotechnology Information. [Link]

- Feldman, M. L., Hagedorn, D. W., & Gordon, J. E. (1974). U.S. Patent No. 3,849,483. Washington, DC: U.S.

-

Chem-Impex. Disodium 1-(dimethylphenylazo)-2-naphthol-3,6-disulfonate. [Link]

-

Haz-Map. 2-Naphthol-3,6-disulfonic acid, disodium salt. [Link]

Sources

An In-depth Technical Guide to the Core Characteristics of Polysaccharide-Iron Complex (PIC)

Foreword: From "Ferricon" to the Core Compound

Initial inquiries into the chemical compound "Ferricon" reveal it to be a trade name rather than a distinct chemical entity in scientific literature. The active component in products bearing this name is the Polysaccharide-Iron Complex (PIC) . This guide, therefore, provides an in-depth technical analysis of PIC, a third-generation oral iron supplement that has garnered significant attention for its favorable therapeutic profile.[1][2] As researchers, scientists, and drug development professionals, understanding the core characteristics of PIC is paramount to leveraging its full potential in combating iron-deficiency anemia, one of the most prevalent nutritional deficiencies worldwide.[3][4]

Molecular Architecture of Polysaccharide-Iron Complex

The fundamental structure of a Polysaccharide-Iron Complex is a sophisticated macromolecular assembly. It consists of a polynuclear ferric iron (Fe³⁺) oxyhydroxide core, often in the form of β-FeOOH, which is enveloped and stabilized by a carbohydrate ligand.[4][5][6] This polysaccharide shell is not merely a passive carrier; it is crucial to the complex's stability, solubility, and biocompatibility. The choice of polysaccharide, which can range from dextran and dextrin to various plant-derived polysaccharides, significantly influences the final physicochemical properties of the complex.[3][7]

Two primary models describe the interaction between the iron core and the polysaccharide shell:

-

The Colloidal Model: This is the more widely accepted model, where iron (III) ions polymerize to form the β-FeOOH core. The terminal carboxyl groups of the polysaccharide then covalently bond to the surface of this iron core, effectively encapsulating it.[5] This encapsulation prevents further polymerization and aggregation, ensuring the complex remains soluble and stable.

-

The Site-Binding Model: This hypothesis suggests that iron is bound to specific sites along the polysaccharide's polymeric backbone, resulting in spatially separated iron centers.[6]

The choice of synthesis method and the nature of the polysaccharide will dictate which binding mechanism predominates.

Caption: Conceptual structure of a Polysaccharide-Iron Complex.

Physicochemical Properties and Their Implications

The unique structure of PIC imparts several advantageous physicochemical properties compared to traditional ferrous (Fe²⁺) salts. These properties are critical for its enhanced bioavailability and reduced side effects.[3][7]

| Property | Typical Value/Description | Significance in Drug Development |

| Iron Content | Varies depending on the polysaccharide and synthesis method (e.g., 6.1% to 15.61%).[4][8][9] | A higher iron content allows for smaller dosage forms, potentially improving patient compliance. |

| Solubility | Good solubility, especially at high concentrations.[1][3][7] | High solubility is essential for oral formulations and ensures efficient dissolution in the gastrointestinal tract for subsequent absorption. |

| Stability | Stable over a wide pH range (e.g., pH 3-14).[4] | This stability prevents the premature release of free iron in the acidic environment of the stomach, which is a primary cause of the gastrointestinal irritation associated with conventional iron salts.[5] |

| Particle Size | Nanometer range (e.g., ~860 nm).[8][9] | The particle size can influence the dissolution rate and subsequent absorption kinetics. |

| Bioavailability | High bioavailability.[2][3][7] | The polysaccharide shell facilitates iron absorption in the duodenum and upper jejunum, leading to a more efficient correction of iron deficiency.[10] |

Mechanism of Action and Pharmacokinetic Profile

The therapeutic efficacy of PIC is rooted in its ability to deliver iron for essential biological processes without causing significant toxicity.

-

Gastric Transit: Due to its stability in acidic conditions, the PIC remains largely intact in the stomach. This minimizes the release of free Fe³⁺ ions, thereby reducing gastric irritation, nausea, and other common side effects of iron supplementation.[4][5]

-

Intestinal Absorption: Upon reaching the more neutral pH of the duodenum and upper jejunum, the iron is gradually released from the complex. The released Fe³⁺ is then reduced to Fe²⁺ for absorption.[3][7]

-

Cellular Uptake and Transport: The absorbed iron is taken up by enterocytes. From there, it is bound to transferrin for transport in the bloodstream to sites of erythropoiesis (red blood cell production) in the bone marrow and to replenish iron stores (in the form of ferritin) in the liver.[10]

Caption: Simplified workflow of PIC absorption and metabolism.

Synthesis and Characterization Protocols

The reproducible synthesis and rigorous characterization of PIC are essential for ensuring its quality, safety, and efficacy.

Synthesis Protocol: Co-thermal Synthesis with FeCl₃

This method is widely used for preparing PIC from plant polysaccharides.[3][8][9] The rationale behind this approach is to induce the formation of the ferric oxyhydroxide core in the presence of the polysaccharide, allowing for in-situ encapsulation.

Methodology:

-

Polysaccharide Dissolution: Dissolve a precisely weighed amount of the selected polysaccharide (e.g., 0.2 g of Eucommia ulmoides polysaccharide) in deionized water.[8]

-

Iron Addition: Add a solution of ferric chloride (FeCl₃) to the polysaccharide solution. The ratio of polysaccharide to FeCl₃ is a critical parameter that needs to be optimized to achieve the desired iron content and complex stability.[8][9]

-

pH Adjustment: Adjust the pH of the reaction mixture. This step is crucial as it facilitates the hydrolysis of Fe³⁺ to form the oxyhydroxide core.

-

Thermal Reaction: Heat the mixture at a controlled temperature and for a specific duration (e.g., 38°C for 3 hours).[4] This co-thermal process promotes the complexation between the forming iron core and the polysaccharide.

-

Purification: Purify the resulting PIC solution, often through dialysis, to remove unreacted salts and other impurities.

-

Lyophilization: Lyophilize the purified solution to obtain the final PIC powder.

Characterization Protocol: Determination of Iron Content

Verifying the iron content is a fundamental quality control step.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the synthesized PIC.

-

Digestion: Digest the sample using a suitable acid mixture to release the iron from the complex.

-

Spectrophotometric Analysis: Use a spectrophotometric method, such as the ferrozine assay, to quantify the iron concentration. This involves reacting the released iron with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration.

-

Calculation: Calculate the iron content as a percentage of the total mass of the PIC sample.

Applications in Drug Development and Clinical Significance

PIC is primarily developed for the treatment of iron-deficiency anemia.[3][7] Its clinical advantages over first and second-generation iron supplements are significant:

-

Improved Tolerability: The low incidence of gastrointestinal side effects, such as constipation, nausea, and epigastric pain, leads to better patient adherence to the treatment regimen.[1][4]

-

High Bioavailability: The efficient absorption of iron from PIC ensures a rapid hematologic response, with hemoglobin levels increasing within 2 to 4 weeks of initiating therapy.[10]

-

Safety: PIC is considered non-toxic, even at high concentrations.[4]

These attributes make PIC a valuable therapeutic option, especially for patient populations sensitive to the side effects of conventional iron salts, including pregnant women and patients with chronic kidney disease.[1][10]

Future Perspectives

The versatility of the PIC platform opens up avenues for further research and development. The exploration of different polysaccharide sources could lead to the discovery of PICs with enhanced biological activities, such as antioxidant and immunomodulatory properties, in addition to their primary function of iron supplementation.[7][8] Furthermore, optimizing formulations, such as developing controlled-release preparations, could further enhance the therapeutic profile of this important class of compounds.[5]

References

- Structural characterization and biological activities of polysaccharide iron complex synthesized by plant polysaccharides: A review. PubMed Central.

- Structural characterization and biological activities of polysaccharide iron complex synthesized by plant polysaccharides: A review. Frontiers.

- (PDF) Preparation and Performance Evaluation of Polysaccharide–Iron Complex of Eucommia ulmoides.

- Evaluation of Different Polysaccharide–Iron Complex Prepar

- WO2017037620A1 - Iron-polysaccharide complexes and methods for the preparation thereof.

- Ferricon.

- Preparation and Performance Evaluation of Polysaccharide–Iron Complex of Eucommia ulmoides. MDPI.

- Full article: Structural characteristics and antioxidant activity of polysaccharide-iron complex from Glehniae Radix. Taylor & Francis Online.

- Efficacy and safety of polysaccharide iron complex capsules compared with iron sucrose in hemodialysis patients: study protocol for a randomized, open-label, positive control, multicenter trial (IHOPE). PMC - PubMed Central.

- Polysaccharide-Iron Complex | Drug Lookup | Pediatric Care Online.

- Evaluation of Different Polysaccharide–Iron Complex Prepar

- Preparation, Characteristics And Bioactivity Of Polysaccharide Iron Complex.

Sources

- 1. Efficacy and safety of polysaccharide iron complex capsules compared with iron sucrose in hemodialysis patients: study protocol for a randomized, open-label, positive control, multicenter trial (IHOPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Structural characterization and biological activities of polysaccharide iron complex synthesized by plant polysaccharides: A review [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of Different Polysaccharide–Iron Complex Preparations In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nveo.org [nveo.org]

- 7. Structural characterization and biological activities of polysaccharide iron complex synthesized by plant polysaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. publications.aap.org [publications.aap.org]

Methodological & Application

Theoretic Application and Standard Operating Procedure for Enzyme Assays Utilizing a Derivative of Disodium 3-hydroxynaphthalene-2,7-disulfonate

Introduction: Unveiling a Novel Application for a Classic Fluorophore

Disodium 3-hydroxynaphthalene-2,7-disulfonate, also known as R-Salt, is a well-established compound in chemical synthesis and analysis.[1][2][3] Its inherent fluorescence, a characteristic of many naphthalene derivatives, has led to its use as a fluorescent probe.[4][5] While not a conventional enzyme substrate in its commercially available form, its molecular architecture—a naphthalene core with a hydroxyl group and sulfonate moieties—presents a compelling theoretical framework for the development of novel enzyme assays.[6][][8]

This document outlines a detailed, albeit theoretical, standard operating procedure for the use of a synthetically modified derivative of Disodium 3-hydroxynaphthalene-2,7-disulfonate as a substrate for two important classes of enzymes: sulfatases and phosphatases. By phosphorylating the hydroxyl group or adding a sulfate ester, this compound can be transformed into a fluorogenic substrate, enabling sensitive and continuous monitoring of enzyme activity.

Principle of the Assay: A Fluorogenic Transformation

The proposed assay hinges on the enzymatic cleavage of a functional group (either a phosphate or a sulfate) from a modified Disodium 3-hydroxynaphthalene-2,7-disulfonate molecule. This cleavage event, catalyzed by a phosphatase or a sulfatase respectively, would yield the parent compound, Disodium 3-hydroxynaphthalene-2,7-disulfonate. The key to the assay's utility is a significant change in fluorescence upon this enzymatic transformation. Typically, the esterified (phosphorylated or sulfated) form of a fluorophore exhibits suppressed fluorescence. The enzymatic removal of the bulky, electron-withdrawing phosphate or sulfate group restores the fluorophore's native quantum yield, resulting in a directly proportional increase in fluorescence to the enzyme's activity.

Hypothetical Enzymatic Reactions:

-

Phosphatase Activity:

-

3-phosphooxynaphthalene-2,7-disulfonate (hypothetical substrate) + H₂O --(Alkaline Phosphatase)--> 3-hydroxynaphthalene-2,7-disulfonate + PO₄³⁻

-

-

Sulfatase Activity:

-

3-sulfoyloxynaphthalene-2,7-disulfonate (hypothetical substrate) + H₂O --(Arylsulfatase)--> 3-hydroxynaphthalene-2,7-disulfonate + SO₄²⁻

-

Application Notes: Key Considerations for Assay Development

The successful implementation of this theoretical assay requires careful optimization of several experimental parameters.

| Parameter | Recommendation | Rationale |

| pH | Enzyme-specific | Phosphatases and sulfatases have distinct optimal pH ranges. For example, alkaline phosphatases function best at a pH around 10, while many arylsulfatases prefer a more acidic environment (pH 5-6).[9] |

| Temperature | 37°C | Most mammalian enzymes exhibit optimal activity at this temperature. However, this should be optimized for the specific enzyme being studied. |

| Substrate Concentration | Varies (typically in the µM to mM range) | The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure the reaction rate is sensitive to changes in enzyme concentration. |

| Enzyme Concentration | Varies | The concentration of the enzyme should be adjusted to ensure a linear reaction rate over a reasonable time course (e.g., 15-60 minutes). |

| Detection Wavelengths | Excitation: ~340 nm, Emission: ~450 nm | These are typical excitation and emission wavelengths for naphthalene-based fluorophores.[4] Exact wavelengths should be determined empirically for the specific substrate and buffer conditions. |

Detailed Protocols: A Step-by-Step Guide

The following protocols are adapted from established methods for similar fluorogenic enzyme assays and are presented as a starting point for experimental design.[10]

Protocol 1: Fluorometric Assay for a Hypothetical Phosphatase

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.5, containing 10 mM MgCl₂.

-

Substrate Stock Solution: 10 mM of the hypothetical 3-phosphooxynaphthalene-2,7-disulfonate in deionized water.

-

Enzyme Solution: A dilution series of the phosphatase to be tested in Assay Buffer.

-

Stop Solution: 1 M NaOH.

2. Assay Procedure:

-

Prepare a reaction mixture by diluting the Substrate Stock Solution to the desired final concentration in the Assay Buffer.

-

Add 50 µL of the reaction mixture to each well of a black, flat-bottom 96-well plate.

-

Add 50 µL of the Enzyme Solution to each well to initiate the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.

-

(Optional) To obtain a final endpoint reading, the reaction can be stopped by adding 50 µL of Stop Solution.

Protocol 2: Fluorometric Assay for a Hypothetical Sulfatase

This protocol is also designed for a 96-well plate format.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0.

-

Substrate Stock Solution: 10 mM of the hypothetical 3-sulfoyloxynaphthalene-2,7-disulfonate in deionized water.

-

Enzyme Solution: A dilution series of the sulfatase to be tested in Assay Buffer.

-

Stop Solution: 1 M Tris-HCl, pH 10.4.

2. Assay Procedure:

-

Prepare a reaction mixture by diluting the Substrate Stock Solution to the desired final concentration in the Assay Buffer.

-

Add 50 µL of the reaction mixture to each well of a black, flat-bottom 96-well plate.

-

Add 50 µL of the Enzyme Solution to each well to initiate the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at regular intervals.

-

(Optional) The reaction can be stopped by adding 50 µL of Stop Solution.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by calculating the change in fluorescence intensity over time (ΔFU/Δt). To quantify the enzyme activity, a standard curve should be generated using known concentrations of the fluorescent product, Disodium 3-hydroxynaphthalene-2,7-disulfonate. The enzyme activity can then be expressed in standard units, such as µmol of product formed per minute per mg of enzyme.

Visualizations

Hypothetical Enzymatic Reaction Pathway

Caption: Hypothetical enzymatic reaction pathway.

Experimental Workflow

Caption: General experimental workflow.

References

-

PubChem. (n.d.). 2-Naphthol-3,6-disulfonic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:148-75-4 | 3-hydroxynaphthalene-2,7-disulphonic acid. Retrieved from [Link]

-

MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of arylsulphatase activity in agricultural soils using a simplified assay. Retrieved from [Link]

-

PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]

-

Indian Journal of Chemistry. (2004). Naphthalene derivatives as fluorescent probe. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry. Retrieved from [Link]

-

Maynooth University Research Archive Library. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. Retrieved from [Link]

-

Biolabo. (n.d.). ALKALINE PHOSPHATASE. Retrieved from [Link]

-

G-Biosciences. (n.d.). Human Arylsulfatase A (ARSA) ELISA Kit. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthol-3,6-disulfonic acid disodium salt. Retrieved from [Link]

- Google Patents. (n.d.). US4306020A - Composition for the analysis of the alkaline phosphatase and method therefor.

-

PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enzyme assay of sulfotransferases for heparan sulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Chemsrc. (n.d.). CAS#:135-51-3 | Disodium 3-hydroxy-2,7-naphthalenedisulfonate. Retrieved from [Link]

Sources

- 1. 3-羟基-2,7-萘二磺酸 二钠盐 technical, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Hydroxynaphthalene-2,7-disulfonic Acid Disodium Salt (Technical Grade) [lgcstandards.com]

- 3. 2-Naphthol-3,6-disulfonic acid disodium salt | C10H6Na2O7S2 | CID 8673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 8674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:148-75-4 | 3-hydroxynaphthalene-2,7-disulphonic acid | Chemsrc [chemsrc.com]

- 9. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Preparation of R-Acid Sodium Salt Stock Solutions for Research Applications

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of R-Acid sodium salt, also known as 2-Naphthol-3,6-disulfonic acid disodium salt. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary materials, procedural steps, and critical considerations to ensure the accurate and reproducible preparation of this reagent for use in various analytical and synthetic applications. The protocol emphasizes safety, stability, and quality control to yield reliable experimental outcomes.

Introduction: The Role of R-Acid Sodium Salt in Research

R-Acid sodium salt (CAS No. 135-51-3) is a sulfonated derivative of 2-naphthol.[1] Its chemical structure, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, makes it a valuable intermediate in the synthesis of various azo dyes and colorimetric reagents.[1][2] In the research setting, it is utilized in analytical studies, for instance, in the detection of organic explosives and propellants via liquid chromatography-mass spectrometry.[3]

The sulfonic acid groups confer high water solubility, a critical attribute for a reagent used in aqueous-phase reactions and analyses.[1][2] The preparation of a concentrated, stable stock solution is a fundamental first step in many experimental workflows, enabling accurate and convenient dispensing of the reagent. This document provides a validated protocol for preparing such solutions, explaining the scientific rationale behind each step to ensure procedural integrity.

Pre-Protocol Considerations: A Foundation for Success

Before proceeding with the protocol, it is essential to understand the chemical properties of R-Acid sodium salt and the principles of solution preparation.

Solvent Selection: The Primacy of Water

The disodium salt of R-Acid is highly polar due to the two sulfonate groups and the hydroxyl group. This structure dictates its solubility profile.

-

Primary Recommended Solvent: High-purity, deionized (DI) or Milli-Q® water is the solvent of choice. The polarity of water molecules readily forms ion-dipole interactions with the sodium and sulfonate ions, facilitating dissolution.[4]

-

Organic Solvents: R-Acid sodium salt exhibits slight solubility in polar organic solvents like methanol and DMSO, particularly with heating, but is practically insoluble in non-polar solvents like ether.[1][3] For most applications, especially those in biological or analytical chemistry, water is the preferred solvent to avoid potential interference from organic solvents.

The principle of "like dissolves like" is paramount. The ionic and polar nature of R-Acid sodium salt makes it highly hydrophilic ("water-loving").

Material Purity and Integrity

The quality of the starting materials directly impacts the quality of the final stock solution.

-

R-Acid Sodium Salt: Use a high-purity grade (e.g., ≥98%) from a reputable chemical supplier. Check the certificate of analysis for information on purity and potential impurities.

-

Solvent: Use water with a resistivity of 18.2 MΩ·cm to minimize contamination with ions or organic compounds that could interfere with downstream applications.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is crucial for accurate preparation and safe handling.

Table 1: Physicochemical Properties of R-Acid Sodium Salt

| Property | Value | Source |

| Synonyms | 2-Naphthol-3,6-disulfonic acid disodium salt, R salt | [1] |

| CAS Number | 135-51-3 | [3] |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [3] |

| Molecular Weight | 348.26 g/mol | Calculated |

| Appearance | White to gray or brown crystalline powder | [3] |

| Solubility | Soluble in water; slightly soluble in DMSO and methanol | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

Safety & Handling

While R-Acid sodium salt is not classified as a hazardous substance under most regulations, good laboratory practice dictates cautious handling.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust.[7] Weigh the powder in a fume hood or a well-ventilated area.

-

First Aid: In case of eye or skin contact, flush with copious amounts of water.[8] If inhaled, move to fresh air. If ingested, rinse mouth with water.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and sodium oxide (Na₂O).[3]

Detailed Protocol for Stock Solution Preparation

This protocol describes the preparation of a 100 mM aqueous stock solution of R-Acid sodium salt. The concentration can be adjusted as needed by modifying the mass of the solute.

Required Materials and Equipment

Table 2: Materials and Equipment List

| Item | Specification |

| R-Acid sodium salt | ≥98% purity |

| Deionized water | 18.2 MΩ·cm resistivity |

| Analytical balance | 0.001 g readability |

| Volumetric flask (Class A) | Appropriate volume (e.g., 100 mL) |

| Beaker | Appropriate size |

| Magnetic stirrer and stir bar | |

| Weighing paper/boat | |

| Spatula | |

| Pipettes | For solvent measurement |

| 0.22 µm syringe filter | For sterilization (optional) |

| Sterile storage bottles | Amber or opaque |

Step-by-Step Methodology

1. Calculation of Required Mass:

-

Objective: To determine the mass of R-Acid sodium salt needed to prepare the desired volume and concentration of the stock solution.

-

Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example (for 100 mL of a 100 mM solution):

-

Mass = 0.100 mol/L × 0.100 L × 348.26 g/mol = 3.483 g

-

2. Weighing the Solute:

-

Causality: Accurate weighing is the most critical step for achieving the target concentration.

-

Procedure: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 3.483 g) of R-Acid sodium salt powder.

3. Dissolution:

-

Causality: Proper dissolution ensures a homogenous solution, which is essential for accurate downstream dilutions.

-

Procedure:

-

a. Add approximately 70-80% of the final volume of deionized water (e.g., 70-80 mL for a 100 mL solution) to a beaker containing a magnetic stir bar.

-

b. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

-

c. Gradually add the weighed R-Acid sodium salt powder to the vortex of the stirring water. This prevents clumping and facilitates faster dissolution.

-

d. Allow the solution to stir until all the solid has completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 30-40°C) can be used to expedite dissolution if necessary, but is often not required due to its high water solubility.

-

4. Final Volume Adjustment:

-

Causality: Using a volumetric flask ensures the highest accuracy for the final solution volume.

-

Procedure:

-

a. Carefully transfer the dissolved solution from the beaker into a 100 mL Class A volumetric flask.

-

b. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

-

c. Add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.

-

d. Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

-

5. (Optional) Sterilization and Aliquoting:

-

Causality: For applications in cell culture or other sensitive biological assays, sterilization prevents microbial contamination. Aliquoting minimizes freeze-thaw cycles that could degrade the compound over time.

-

Procedure:

-

a. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

-

b. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.

-

Quality Control and Troubleshooting

-

Visual Inspection: The final solution should be a clear, particulate-free liquid. If particulates are present, it may indicate incomplete dissolution or impurities. Filtration is recommended.

-

pH Measurement: The pH of the solution can be measured and recorded for consistency between batches.

-

Troubleshooting: If the compound does not dissolve readily, gentle heating or sonication can be applied. However, given the high solubility of R-Acid sodium salt in water, this is unlikely to be necessary.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Caption: Workflow for preparing R-Acid sodium salt stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

-

Short-Term Storage (Days to Weeks): Store at 2-8°C, protected from light. Amber bottles are recommended.

-

Long-Term Storage (Months): For maximum stability, store aliquots at -20°C. This minimizes degradation and prevents repeated freeze-thaw cycles.

-

General Stability: R-Acid sodium salt solutions are generally stable.[3] However, it is good practice to prepare fresh solutions for highly sensitive experiments. Avoid exposure to strong oxidizing agents.[3]

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparation of R-Acid sodium salt stock solutions. By adhering to these steps and understanding the rationale behind them, researchers can confidently prepare high-quality, accurate, and reproducible solutions for their experimental needs, thereby contributing to the overall reliability and validity of their scientific findings.

References

-

Open Oregon Educational Resources. (Date not available). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Chem-Impex. (Date not available). Disodium 1-(dimethylphenylazo)-2-naphthol-3,6-disulfonate. Available at: [Link]

-

Carl ROTH. (Date not available). Safety Data Sheet: Cholic acid sodium salt. Available at: [Link]

-

Cole-Parmer. (Date not available). Material Safety Data Sheet - Acetic Acid, Sodium Salt, Anhydrous, PA. Available at: [Link]

-

Chem Service. (2015). SAFETY DATA SHEET - Isethionic acid sodium salt. Available at: [Link]

Sources

- 1. 2-Naphthol-3,6-disulfonic Acid [drugfuture.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Disodium 2-naphthol-3,6-disulfonate | 135-51-3 [chemicalbook.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Synthesis of Water-Soluble Azo Dyes Using 2-Naphthol-3,6-disulfonic Acid Disodium Salt

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, dye chemistry, and material science.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of water-soluble azo dyes utilizing 2-Naphthol-3,6-disulfonic acid disodium salt, commonly known as R-salt, as the coupling component. The document elucidates the fundamental principles of diazotization and azo coupling reactions, offers step-by-step experimental procedures for synthesis and purification, and outlines methods for chemical characterization. Emphasis is placed on the rationale behind experimental choices, safety protocols, and the validation of results to ensure scientific integrity and reproducibility.

Foundational Principles: The Chemistry of Azo Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The vibrant colors and chemical stability of these compounds arise from their extended conjugated π-electron systems, which absorb light in the visible spectrum.[2] The synthesis of an azo dye is a classic two-stage process involving diazotization followed by an azo coupling reaction.[1]

The choice of 2-Naphthol-3,6-disulfonic acid disodium salt (R-salt) as the coupling component is strategic. The two sulfonate (–SO₃⁻) groups confer high water solubility to the final dye molecule, a critical property for applications in textiles, inks, and as biological stains.[3] These groups act as auxochromes, modifying the intensity and shade of the dye's color.

Stage 1: Diazotization of a Primary Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5]

The Causality Behind the Conditions: The reaction is performed at low temperatures (0–5 °C) for a critical reason: aryldiazonium salts are thermally unstable.[6][7] At higher temperatures, the diazonium group (–N₂⁺) can be readily lost as nitrogen gas (N₂), leading to unwanted side reactions and a significantly reduced yield.[8] The mechanism begins with the formation of the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid, which then attacks the nitrogen of the primary amine.[5]

Stage 2: The Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction. The aryldiazonium ion, a weak electrophile, attacks an electron-rich aromatic ring, the "coupling component."[9] In this guide, the coupling component is R-salt.

The Causality Behind the Conditions: For phenols and naphthols like R-salt, the coupling reaction is conducted under mild alkaline conditions (pH 8-10).[7] The basic environment deprotonates the hydroxyl (–OH) group to form a phenoxide ion (–O⁻). This creates a much more powerful electron-donating group, which strongly activates the aromatic ring and facilitates the electrophilic attack by the diazonium ion.[9] The coupling with 2-naphthol derivatives occurs at the C1 position (ortho to the hydroxyl group), as the C4 position is sterically hindered.

The overall reaction pathway is a cornerstone of industrial and laboratory dye synthesis.

Application Protocol: Synthesis of Acid Orange 12

This protocol details the synthesis of a representative water-soluble monoazo dye, Acid Orange 12, by coupling diazotized sulfanilic acid with 2-Naphthol-3,6-disulfonic acid disodium salt (R-salt).

Materials and Equipment

| Reagent | Formula | M.W. ( g/mol ) | Quantity | CAS No. |

| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 1.73 g (10 mmol) | 121-57-3 |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 0.53 g (5 mmol) | 497-19-8 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g (10.5 mmol) | 7632-00-0 |

| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~2.5 mL | 7647-01-0 |

| R-salt | C₁₀H₆Na₂O₇S₂ | 348.26 | 3.48 g (10 mmol) | 135-51-3 |

| Sodium Hydroxide | NaOH | 40.00 | ~0.8 g (20 mmol) | 1310-73-2 |

| Sodium Chloride | NaCl | 58.44 | ~15-20 g | 7647-14-5 |

Equipment: 250 mL beakers (x3), magnetic stirrer and stir bar, ice bath, glass stirring rod, Buchner funnel and flask, vacuum source, pH paper or meter, standard laboratory glassware.

Experimental Workflow

Part A: Diazotization of Sulfanilic Acid (Solution A)

-

Dissolve Amine: In a 250 mL beaker, combine 1.73 g (10 mmol) of sulfanilic acid, 0.53 g (5 mmol) of sodium carbonate, and 50 mL of deionized water. Warm gently while stirring to obtain a clear solution.

-

Rationale: Sulfanilic acid exists as a zwitterion and is poorly soluble in water. Sodium carbonate acts as a base to deprotonate the sulfonic acid group, forming the highly soluble sodium sulfanilate salt.

-

-

Cool to 0-5 °C: Cool the solution in an ice-water bath with continuous stirring. The temperature must be maintained in this range for the subsequent steps.

-

Add Nitrite: Add a solution of 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of water to the cooled amine solution. Stir for 2-3 minutes.

-

Form Diazonium Salt: Prepare a mixture of 2.5 mL of concentrated HCl and 10 g of crushed ice in a separate beaker. Slowly and with vigorous stirring, add this acidic slurry to the amine-nitrite solution. Maintain the temperature below 5 °C throughout the addition.[6]

-

Verify Diazotization: After stirring for 10 minutes in the ice bath, test for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess nitrous acid, which is desired for complete reaction. If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved.

-

Self-Validation: This test confirms that sufficient diazotizing agent is present to convert all the primary amine, preventing unreacted amine from coupling with the product later.

-

Part B: Azo Coupling (Formation of the Dye)

-

Prepare Coupling Solution (Solution B): In a separate 250 mL beaker, dissolve 3.48 g (10 mmol) of R-salt and 0.8 g (20 mmol) of sodium hydroxide in 50 mL of water. Stir until a clear solution is formed.

-

Cool Solution B: Cool this alkaline R-salt solution in an ice bath to below 10 °C.

-

Execute Coupling: With efficient stirring, slowly add the cold diazonium salt suspension (Solution A) to the cold R-salt solution (Solution B) over 10-15 minutes.[10]

-

Observe: A deep red or orange color should develop immediately as the azo dye is formed.

-

Complete Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling goes to completion.

Part C: Isolation and Work-Up

-

Precipitate the Dye ("Salting Out"): While stirring the dye solution, add approximately 15-20 g of solid sodium chloride (NaCl) in portions. Stir for 15 minutes.

-

Rationale: The highly water-soluble dye salt is precipitated from the solution by the common ion effect and a decrease in the solvating power of water upon saturation with NaCl. This is a standard method for isolating soluble dyes.[11]

-

-

Collect Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[12]

-

Wash: Wash the filter cake with two small portions of a cold, saturated NaCl solution.

-

Rationale: Washing with a salt solution removes inorganic impurities (like unreacted NaOH or NaNO₂) without re-dissolving the product dye.

-

-

Preliminary Drying: Press the solid dry on the funnel by maintaining suction for 10-15 minutes.

Part D: Purification by Recrystallization

-

Dissolution: Transfer the crude solid to a beaker. Add a minimal amount of a hot 50:50 ethanol-water mixture and heat gently with stirring until the dye completely dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a desiccator or a vacuum oven.[12]

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield.

Characterization and Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step for scientific trustworthiness.

-

UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the purified dye in deionized water to make a dilute solution (e.g., 1x10⁻⁵ M). Record the absorption spectrum from 350-700 nm. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye.[13] The spectrum should show a strong absorption band in the visible region, corresponding to the dye's color.[14]

-

FT-IR Spectroscopy: Analyze the solid product. Key vibrational bands to look for include:

-

~1500 cm⁻¹ (medium): Azo (–N=N–) stretch

-

~3400 cm⁻¹ (broad): O–H stretch

-

~1200 cm⁻¹ and ~1050 cm⁻¹ (strong): S=O stretches from the sulfonate groups.[15]

-

-

Purity Assessment: Purity can be further assessed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Critical Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Azo dyes are potent colorants and can stain skin and clothing, while some amine precursors can be toxic.[2]

-

Handling Diazonium Salts: This is the most significant hazard. NEVER isolate diazonium salts in their solid, dry form as they are shock-sensitive and can be explosive.[16][17] Always generate them in situ in a cold solution and use them immediately.[8]

-

Ventilation: Work in a well-ventilated fume hood, especially when handling concentrated acids and potentially volatile amines.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any remaining diazonium salt solution with a reducing agent (e.g., sodium bisulfite) before disposal.[17]

References

- Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). IOP Conference Series: Earth and Environmental Science.

- The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.

- Nikolić, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

- Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. (2015).

- An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black. (n.d.). Benchchem.

- Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S.

- Al-Rubaie, L., Mhessn, R. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Applied Sciences and Nanotechnology.

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).

- The continuous flow synthesis of azos. (2024).

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.

- Diazotis

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2025).

- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (2023). ACS Omega.

- SAFETY D

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Chemical Health & Safety.

- Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates. (2024). Biotechnology and Applied Biochemistry.

- Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent. (n.d.). MDPI.

- Diazo Dyes – An EAS Reaction. (n.d.). University of California, Irvine.

- Sulfonated azo dyes on the market. (n.d.).

- A Method for the Purification of Certain Azo Dyes. (1919). Journal of Industrial & Engineering Chemistry.

- Diazotization Reaction Mechanism. (n.d.). BYJU'S.

- SAFETY D

- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025).

- Azo coupling. (n.d.). Wikipedia.

- Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. (1988).

- The Use of Heterocyclic Azo Dyes on Different Textile M

- Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Reactive Chemical Hazards of Diazonium Salts. (2015).

- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Research and Analysis in Science.

- Removal of Azo Dyes from Wastewater through Heterogeneous Photocatalysis and Supercritical Water Oxidation. (2025).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Methods for improving the solubility of 2-Naphthol-3,6-disulfonic acid disodium salt in organic solvents.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Naphthol-3,6-disulfonic acid disodium salt (also known as R-salt). This document addresses common challenges related to its solubility in organic solvents and provides troubleshooting strategies and detailed protocols to enhance your experimental success.

The core challenge with dissolving 2-Naphthol-3,6-disulfonic acid disodium salt in organic media stems from its chemical nature. It is a highly polar, ionic salt containing two sulfonate groups (SO₃⁻Na⁺). These groups confer excellent water solubility but create a significant energetic barrier to dissolution in less polar organic solvents. This guide will walk you through several field-proven methods to overcome this limitation.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm struggling with basic dissolution. Which organic solvents offer the best chance of success?

Answer: Your initial choice of solvent is critical. Due to the salt's high polarity, standard non-polar organic solvents like hexane, toluene, or diethyl ether will be ineffective. You must start with highly polar, aprotic solvents.

Scientific Rationale: Polar aprotic solvents possess high dielectric constants and strong dipole moments, allowing them to solvate ions effectively. Unlike protic solvents (like water or ethanol), they lack acidic protons, which can sometimes interfere with specific reactions. The key solvents in this class are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[1][2]

-

Dimethyl Sulfoxide (DMSO): Often the most powerful solvent for dissolving difficult polar compounds and salts.[2][3]

-

N,N-Dimethylformamide (DMF): Another excellent choice, with strong solvating capabilities for polar molecules.

-

Acetonitrile (ACN): While polar, it is generally less effective than DMSO or DMF for highly ionic salts but can be a useful co-solvent or when a lower boiling point is required.[1][3]

Published data indicates that 2-Naphthol-3,6-disulfonic acid disodium salt is only slightly soluble in DMSO and methanol, sometimes requiring heat.[4][5] Therefore, direct dissolution may only be suitable for applications requiring low concentrations.

This protocol will help you determine the approximate solubility of the salt in your chosen solvent.

-

Preparation: Dry the 2-Naphthol-3,6-disulfonic acid disodium salt in a vacuum oven at 60-80°C for 4-6 hours to remove any residual water, which can significantly impact solubility in organic solvents.

-

Solvent Addition: In a clean, dry vial, weigh a precise amount of the dried salt (e.g., 10 mg).

-

Titration: Add the chosen solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL) at room temperature.

-

Solubilization: After each addition, cap the vial and vortex for 1-2 minutes. Use a sonication bath for 5-10 minutes to break up aggregates and aid dissolution.

-

Observation: Continue adding solvent until the solid is completely dissolved, and the solution is clear. Record the total volume of solvent used.

-

Heating (Optional): If the salt remains insoluble at room temperature, gently heat the mixture (e.g., to 40-60°C) with stirring. Note the temperature at which it dissolves. Be aware that the compound may precipitate upon cooling.

-

Calculation: Calculate the approximate solubility (e.g., in mg/mL).

| Solvent | General Expectation for R-Salt | Boiling Point (°C) | Notes |

| DMSO | Best option, though may be limited to "slightly soluble" | 189 | Highly effective but difficult to remove due to high boiling point.[2] |

| DMF | Good alternative to DMSO | 153 | Also has a high boiling point. |

| Acetonitrile | Lower solubility than DMSO/DMF | 82 | Easier to remove; often used in chromatography.[3] |

| Methanol | Slight solubility, may require heating | 65 | A polar protic solvent; may not be suitable for all reaction types.[4][5][6] |

FAQ 2: My experiment requires a less polar solvent system. How can I solubilize the salt in situ?

Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . This technique uses a catalytic agent to transport an ion from an aqueous or solid phase into an organic phase where the reaction can occur.[7][8]

Scientific Rationale: A phase-transfer catalyst is typically a quaternary ammonium or phosphonium salt with bulky, lipophilic (oil-soluble) alkyl groups (e.g., Tetrabutylammonium bromide, TBAB). The positively charged cation of the catalyst pairs with the negatively charged sulfonate anion of your compound. This new, larger ion pair has a lipophilic exterior, rendering it soluble in the organic solvent.[9][10] The catalyst then shuttles the anion into the organic phase for reaction and returns to the interface to repeat the cycle.

Caption: Workflow for Phase-Transfer Catalysis (PTC).

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add your organic solvent (e.g., dichloromethane or toluene), the organic-soluble reactant, and the phase-transfer catalyst.

-

Catalyst Selection & Loading: Choose a catalyst like tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide.[7] A typical catalytic loading is 1-10 mol% relative to the 2-Naphthol-3,6-disulfonic acid disodium salt.

-

Reagent Addition: Add the solid 2-Naphthol-3,6-disulfonic acid disodium salt to the flask.

-

Reaction: Stir the mixture vigorously at the desired reaction temperature (e.g., room temperature to reflux). High agitation is crucial to maximize the interfacial area between the solid and liquid phases.[9]

-